3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
Description
This compound belongs to the benzo[d]oxazol-2(3H)-one family, characterized by a sulfonyl group linked to a substituted piperidine ring. Its molecular formula is C₁₇H₁₇N₃O₅S (approximated from analogs in –12), with a molecular weight of ~392–454 g/mol depending on substituents.
Properties
IUPAC Name |
3-methyl-5-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-20-14-9-13(4-5-15(14)26-17(20)22)27(23,24)21-8-2-3-12(11-21)25-16-10-18-6-7-19-16/h4-7,9-10,12H,2-3,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEOXNRXMLJOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCCC(C3)OC4=NC=CN=C4)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-Methyl-2-Amino-5-Nitrobenzoic Acid
The benzoxazolone core is constructed via cyclization of N-methyl-2-amino-5-nitrobenzoic acid (Fig. 1).
Procedure :
- Methylation : 2-Amino-5-nitrobenzoic acid is treated with methyl iodide in the presence of potassium carbonate to yield N-methyl-2-amino-5-nitrobenzoic acid .
- Cyclization : The methylated intermediate reacts with triphosgene in dichloromethane under reflux, forming 3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-methyl-5-aminobenzo[d]oxazol-2(3H)-one .
Key Data :
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Methylation | MeI, K₂CO₃, DMF, 80°C | 85 |
| Cyclization | Triphosgene, DCM, reflux | 78 |
| Reduction | H₂ (1 atm), Pd/C, EtOH | 90 |
Introduction of the Sulfonyl Group
Diazotization and Sulfonylation
The 5-amino group is converted to a sulfonyl chloride via diazotization (Fig. 2).
Procedure :
- Diazotization : The amine is treated with NaNO₂ and HCl at 0–5°C to form a diazonium salt.
- Sulfonation : The diazonium salt reacts with sulfur dioxide (SO₂) in the presence of CuCl₂, yielding 5-chlorosulfonyl-3-methylbenzo[d]oxazol-2(3H)-one .
Optimization :
- Excess SO₂ gas improves conversion (≥95% purity by HPLC).
- Low temperatures (0–5°C) prevent side reactions.
Preparation of 3-(Pyrazin-2-yloxy)Piperidine
Mitsunobu Etherification
The pyrazin-2-yloxy-piperidine moiety is synthesized via Mitsunobu reaction (Fig. 3).
Procedure :
- Reactants : Pyrazin-2-ol and 3-hydroxypiperidine.
- Conditions : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), THF, 0°C to RT.
- Product : 3-(Pyrazin-2-yloxy)piperidine is isolated via column chromatography (SiO₂, EtOAc/hexane).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Purity (HPLC) | 98% |
Coupling of Sulfonyl Chloride and Piperidine
Sulfonamide Formation
The final step involves nucleophilic substitution of the sulfonyl chloride with 3-(pyrazin-2-yloxy)piperidine (Fig. 4).
Procedure :
- Reaction : 5-Chlorosulfonyl-3-methylbenzoxazolone and 3-(pyrazin-2-yloxy)piperidine are combined in dichloromethane with triethylamine (2 eq.) at 25°C.
- Workup : The crude product is purified via recrystallization (ethanol/water).
Optimization :
- Stoichiometric triethylamine ensures complete deprotonation of the piperidine amine.
- Reaction time: 12–16 hours for ≥90% conversion.
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, 1H, pyrazine), 7.92 (s, 1H, benzoxazolone), 4.25 (m, 1H, piperidine), 3.15 (s, 3H, N-CH₃).
- HPLC-ESI-MS : m/z 391.1 [M+H]⁺.
Alternative Synthetic Routes
Direct Sulfonation of Preformed Benzoxazolone
An alternative approach sulfonates the benzoxazolone core prior to introducing the methyl group.
Procedure :
- Sulfonation : 5-Nitrobenzoxazolone reacts with chlorosulfonic acid at 50°C to form 5-sulfonyl chloride benzoxazolone .
- Methylation : The sulfonyl chloride intermediate is treated with methylamine to introduce the N-methyl group.
Limitations : Lower regioselectivity (∼70% yield) compared to the diazotization method.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analog: 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
Structural Analog: (R)-6-((2-Methyl-4-(1-methylindole-5-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one (TH7755)
Structural Analog: 6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one
Structural Analog: 5-((3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one
- Key Differences :
- Pharmacological Potential: Methoxypyridazine may enhance solubility but reduce aromatic stacking compared to pyrazine .
Comparative Analysis Table
Research Findings and Implications
- Sigma-2 Receptor Agonists : highlights that sigma-2 agonists like CB-64D induce apoptosis via caspase-independent pathways. The target compound’s pyrazine and sulfonyl groups may similarly engage sigma-2 receptors, though experimental validation is needed .
- Enzymatic Inhibition : TH7755’s inhibition of NUDT15 () suggests that the target compound’s sulfonyl-piperidine scaffold could be tailored for nucleotide-metabolizing enzymes.
- Synthetic Flexibility : The boronate analog () and simpler piperazine derivative () demonstrate the scaffold’s adaptability for diverse medicinal chemistry applications.
Biological Activity
3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzo[d]oxazole core and subsequent functionalization to introduce the pyrazin-2-yloxy and piperidin-1-yl groups. The detailed synthetic pathway is critical for understanding its biological properties.
Antimicrobial Activity
Research indicates that compounds structurally similar to 3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one exhibit significant antimicrobial activity. For example, thiazolopyridine derivatives have shown potent inhibitory effects against various pathogens, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
Cytotoxicity
The cytotoxic effects of related compounds have been evaluated using MTT assays on cell lines such as HaCat and Balb/c 3T3. Results indicate promising cytotoxicity, suggesting that these compounds may serve as potential anticancer agents .
In silico studies reveal that these compounds can interact with key enzymes involved in bacterial DNA replication, such as DNA gyrase. Molecular docking studies demonstrate strong binding interactions with amino acids critical for enzyme activity, indicating a potential mechanism for their antibacterial effects .
Study 1: Antibacterial Efficacy
A study focusing on a series of pyrazole derivatives demonstrated their effectiveness against resistant bacterial strains. The compounds showed not only antibacterial properties but also synergistic effects when combined with conventional antibiotics like ciprofloxacin, enhancing their therapeutic potential .
Study 2: Anti-inflammatory Properties
Another investigation highlighted the anti-inflammatory capabilities of similar pyrazole derivatives, which inhibited lipopolysaccharide (LPS)-induced nitric oxide production in vitro. This suggests that compounds like 3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one may also play a role in modulating inflammatory responses .
Research Findings Summary
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for synthesizing 3-methyl-5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one?
Methodological Answer: The synthesis typically involves:
Condensation reactions to form the benzoxazolone core.
Sulfonylation of the piperidine moiety using sulfonyl chlorides under anhydrous conditions.
Coupling of the pyrazine derivative via nucleophilic substitution.
Critical Conditions:
- Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) for solubility and reactivity.
- Temperature: 60–80°C for sulfonylation to avoid side reactions.
- Catalysts: Triethylamine or DMAP to enhance reaction efficiency .
Q. Table 1: Example Reaction Parameters
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzoxazolone precursor | DMF | 70 | 65–75 |
| 2 | Sulfonyl chloride, Et₃N | THF | 60 | 50–60 |
| 3 | Pyrazin-2-ol, K₂CO₃ | DMF | 80 | 40–55 |
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Methodological Answer: Key techniques include:
- NMR Spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity of the benzoxazolone, sulfonyl, and pyrazine moieties.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
- HPLC-PDA (Photodiode Array) to assess purity (>95% required for biological assays).
Critical Parameters:
- Sample Preparation: Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal interference.
- HPLC Conditions: C18 column, acetonitrile/water gradient (0.1% TFA), flow rate 1.0 mL/min .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity while minimizing byproducts?
Methodological Answer: Use Design of Experiments (DoE) to identify critical factors:
Fractional Factorial Design to screen variables (e.g., solvent polarity, catalyst loading).
Response Surface Methodology (RSM) to model interactions between temperature, reaction time, and reagent ratios.
Example Workflow:
- Factor Screening: Identify that excess sulfonyl chloride increases byproduct formation.
- Optimization: Adjust stoichiometry (1:1.2 molar ratio of benzoxazolone to sulfonyl chloride) and use THF instead of DMF to reduce side reactions .
Q. How should contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Methodological Answer:
Dose-Response Analysis: Test the compound across a broad concentration range (nM to μM) to distinguish specific inhibition from nonspecific toxicity.
Off-Target Profiling: Use kinase panels or proteome-wide screens to identify unintended interactions.
Comparative Studies: Benchmark against structurally similar compounds (e.g., pyrazine or piperidine derivatives) to isolate structure-activity relationships (SAR) .
Q. Table 2: Example Biological Data Comparison
| Compound | IC₅₀ (Target Enzyme, nM) | IC₅₀ (Cytotoxicity, μM) | Selectivity Index |
|---|---|---|---|
| Target | 12 ± 2 | >50 | >4,167 |
| Analog A | 45 ± 5 | 15 ± 3 | 333 |
Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?
Methodological Answer: Adopt a tiered approach based on OECD guidelines :
Physicochemical Properties: Measure logP (octanol-water partition coefficient) and hydrolysis half-life.
Biodegradation Testing: Use OECD 301F (manometric respirometry) to assess microbial breakdown.
Ecotoxicology: Conduct acute toxicity assays on Daphnia magna and Vibrio fischeri (Microtox®).
Critical Findings:
- Persistence: Sulfonyl groups may confer stability, requiring advanced oxidation processes (AOPs) for degradation.
- Bioaccumulation Potential: High logP (>3) suggests monitoring in lipid-rich tissues .
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound?
Methodological Answer:
Analog Synthesis: Modify substituents on the pyrazine, piperidine, or benzoxazolone moieties.
Biological Assays: Test analogs against target enzymes (e.g., kinases, proteases) and cell lines.
Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding modes and correlate with experimental IC₅₀ values.
Example SAR Insight:
- Piperidine Sulfonyl Group: Essential for target binding (removal reduces activity by >90%).
- Pyrazine Oxygen: Replacement with sulfur decreases solubility but increases membrane permeability .
Q. What statistical methods are recommended for analyzing heterogeneous data in dose-response studies?
Methodological Answer:
Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
ANOVA with Tukey’s Post Hoc Test: Compare multiple treatment groups while controlling for Type I errors.
Principal Component Analysis (PCA): Identify outliers or confounding variables in high-dimensional datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
